molecular formula C20H25NO4 B1666769 BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-, ACETATE (ester) CAS No. 15382-89-5

BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-, ACETATE (ester)

Cat. No. B1666769
CAS RN: 15382-89-5
M. Wt: 343.4 g/mol
InChI Key: XGBKDGNFNMLQKG-UHFFFAOYSA-N
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Description

Benzyl alcohol, alpha-(4-(4-amino-2-methoxyphenoxy)butyl)-, acetate (ester) is a bioactive chemical.

Scientific Research Applications

Reaction and Synthesis Processes

  • Reaction with Adamantan-2-amine and (Adamantan-1-yl)methylamine : A reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol leads to the formation of butyl ester of the corresponding acid, which is resistant to aminolysis (Novakov et al., 2017).

  • Synthesis of Benzyl Acetate : Catalytic synthesis of benzyl acetate from acetic acid and benzyl alcohol in the presence of sodium bisulfate hydrate has been demonstrated. This method could be applied to the compound of interest (Rui, 2001).

Protective Group Utilization

  • Use as a Protecting Group : 4-Methoxy-α-methylbenzyl alcohol was introduced as a new protecting group for carboxylic acids. 4-Methoxy-α-methyl benzyl esters obtained from the coupling of 4-methoxy-α-methylbenzyl alcohol and corresponding acids were hydrolyzed in good yield by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (Yoo et al., 1990).

  • Polymer Synthesis : In sequential polypeptides synthesis, benzyloxycarbonylpeptide 2-benzyloxyphenyl esters with side-chain protection based on t-butyl alcohol can be deprotected by hydrogenolysis in acetic acid (Cowell & Jones, 1972).

Catalysis and Esterification

  • Catalytic Esterification of Benzyl Alcohol : The synthesis of benzyl acetate from benzyl alcohol and acetic acid using Na-β, Na-Y, and Na-ZSM5 zeolites and their ion exchanged forms as catalysts was studied, which can relate to the compound's synthesis (Sharath et al., 2001).

Application in Plant Biology

  • Generation of Volatiles in Transgenic Plants : In transgenic petunia plants expressing rose alcohol acetyltransferase (RhAAT), the enzyme used phenylethyl alcohol and benzyl alcohol to produce corresponding acetate esters, suggesting potential application in plant aroma manipulation (Guterman et al., 2006).

Additional Applications and Research

  • Analysis of Preservatives in Pharmaceutical Preparations : An HPLC method for rapid screening and simultaneous determination of eight preservatives, including benzyl alcohol, in pharmaceutical preparations was established (Hai-bin, 2012).
  • Chemically Amplified Resists in Lithography : Poly(benzyl ether) and poly(benzyl ester) dendrimers incorporating acid- and thermally-labile peripheral groups were synthesized, highlighting potential in lithography technology (Tully et al., 2000).
  • Melon Alcohol Acyl-transferase Gene Family Study : The study of a melon alcohol acyl-transferase gene family involved in the biosynthesis of ester volatiles, including benzyl acetate, provides insights into fruit aroma biosynthesis (El-Sharkawy et al., 2005).

properties

CAS RN

15382-89-5

Product Name

BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-, ACETATE (ester)

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

[5-(4-amino-2-methoxyphenoxy)-1-phenylpentyl] acetate

InChI

InChI=1S/C20H25NO4/c1-15(22)25-18(16-8-4-3-5-9-16)10-6-7-13-24-19-12-11-17(21)14-20(19)23-2/h3-5,8-9,11-12,14,18H,6-7,10,13,21H2,1-2H3

InChI Key

XGBKDGNFNMLQKG-UHFFFAOYSA-N

SMILES

CC(=O)OC(CCCCOC1=C(C=C(C=C1)N)OC)C2=CC=CC=C2

Canonical SMILES

CC(=O)OC(CCCCOC1=C(C=C(C=C1)N)OC)C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzyl alcohol, alpha-(4-(4-amino-2-methoxyphenoxy)butyl)-, acetate (ester)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-, ACETATE (ester)
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BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-, ACETATE (ester)
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BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-, ACETATE (ester)
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BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-, ACETATE (ester)
Reactant of Route 5
Reactant of Route 5
BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-, ACETATE (ester)
Reactant of Route 6
BENZYL ALCOHOL, alpha-(4-(4-AMINO-2-METHOXYPHENOXY)BUTYL)-, ACETATE (ester)

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